molecular formula C10H16O4 B030595 Diethyl 1,1-cyclobutanedicarboxylate CAS No. 3779-29-1

Diethyl 1,1-cyclobutanedicarboxylate

Cat. No. B030595
CAS RN: 3779-29-1
M. Wt: 200.23 g/mol
InChI Key: JPNJEJSZSMXWSV-UHFFFAOYSA-N
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Patent
US06031102

Procedure details

To an ice-cooled solution of 100 ml of diethyl cyclobutane-1,1-dicarboxylate in 110 ml of methanol was added 290 ml of a 10% (w/w) sodium hydroxide aqueous solution over a period of 60 minutes while stirring. The solution was then stirred at room temperature for 18 hrs. The organic solvent methanol was then removed under reduced pressure. The aqueous layer was washed with chloroform and the aqueous layer was then acidified with conc. hydrochloric acid to a pH of 2.5. The aqueous layer was extracted with ethyl acetate, and the extract was washed with a sat. sodium chloride aqueous solution. The extract was dried and the solvent ethyl acetate was removed under reduced pressure. The residue was purified by vacuum distillation to yield 85 g of the titled compound as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]([O:12]CC)=[O:11])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO>[C:1]1([C:10]([OH:12])=[O:11])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1(CCC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred at room temperature for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic solvent methanol was then removed under reduced pressure
WASH
Type
WASH
Details
The aqueous layer was washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a sat. sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent ethyl acetate was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)(C(=O)OCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.